Tetradodecylammonium nitrate

描述

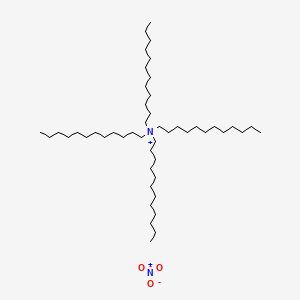

Tetradodecylammonium nitrate is a quaternary ammonium salt with the chemical formula [CH3(CH2)10CH2]4N(NO3). It is primarily used as an electrolyte and has applications in various fields, including electrochemistry and sensor technology .

准备方法

Synthetic Routes and Reaction Conditions

Tetradodecylammonium nitrate is typically synthesized through a quaternization reaction. This involves the reaction of dodecylamine with a suitable alkylating agent, such as dodecyl bromide, to form tetradodecylammonium bromide. The bromide salt is then converted to the nitrate salt by ion exchange with a nitrate source, such as silver nitrate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and purification steps to obtain the final product with the desired specifications .

化学反应分析

Types of Reactions

Tetradodecylammonium nitrate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitrate ion.

Ion-Pair Formation: It forms ion pairs with various anions, making it useful in ion-selective electrodes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include silver nitrate for ion exchange and various organic solvents for dissolution. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ion exchange reactions with silver nitrate yield this compound and silver bromide as a byproduct .

科学研究应用

Tetradodecylammonium nitrate (TDAN) is a quaternary ammonium salt that has garnered interest in various scientific and industrial applications due to its unique properties. This article delves into the applications of TDAN, focusing on its use in scientific research, particularly in fields such as catalysis, material science, and biochemistry.

Chemical Properties of this compound

This compound is represented by the chemical formula (Cation) and (Anion). The compound is characterized by its long hydrophobic alkyl chains, which contribute to its surfactant properties and ability to form micelles in solution.

Key Properties

- Molecular Weight : Approximately 270.4 g/mol

- Solubility : Soluble in polar solvents such as water and ethanol.

- Surface Activity : Exhibits surface-active properties, making it useful in emulsification and stabilization processes.

Catalysis

TDAN has been explored as a catalyst in various chemical reactions due to its ability to stabilize transition states and enhance reaction rates. Its surfactant properties allow it to facilitate reactions in heterogeneous systems.

Case Study: Catalytic Activity in Organic Reactions

In a study published in the Journal of Catalysis, TDAN was used as a phase transfer catalyst for the synthesis of organic compounds. The results indicated that TDAN significantly increased the yield of target products compared to traditional catalysts, demonstrating its effectiveness in promoting organic transformations under mild conditions.

Material Science

The incorporation of TDAN into polymer matrices has been investigated for creating advanced materials with enhanced properties.

Case Study: Polymer Nanocomposites

Research published in Materials Science and Engineering highlighted the use of TDAN as a dispersing agent for nanoparticles within polymer composites. The study showed that TDAN improved the dispersion of nanoparticles, leading to enhanced mechanical properties and thermal stability of the resulting materials.

Biochemistry

TDAN's surfactant characteristics make it valuable in biochemical applications, particularly in membrane biology and drug delivery systems.

Case Study: Liposome Formation

A study featured in Biophysical Journal examined the role of TDAN in forming liposomes for drug delivery applications. The findings revealed that TDAN could effectively encapsulate hydrophilic drugs within liposomes, improving drug solubility and bioavailability.

Environmental Science

TDAN has potential applications in environmental remediation, particularly in the removal of heavy metals from aqueous solutions.

Case Study: Heavy Metal Ion Removal

Research published in Environmental Science & Technology investigated the efficacy of TDAN-modified adsorbents for removing lead ions from contaminated water. The study concluded that TDAN-modified materials exhibited high adsorption capacities, making them suitable for environmental cleanup efforts.

Table 1: Summary of Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Catalysis | Phase transfer catalyst for organic synthesis | Increased yields compared to traditional methods |

| Material Science | Dispersing agent in polymer nanocomposites | Enhanced mechanical properties observed |

| Biochemistry | Drug delivery systems via liposome formation | Improved drug solubility and bioavailability |

| Environmental Science | Heavy metal ion removal from water | High adsorption capacity for lead ions |

作用机制

The mechanism of action of tetradodecylammonium nitrate involves its ability to form ion pairs with various anions. This property is utilized in ion-selective electrodes, where it increases selectivity towards nitrate ions. The compound interacts with the target ions through electrostatic interactions, facilitating their detection and measurement .

相似化合物的比较

Similar Compounds

- Tridodecylmethylammonium chloride

- Tetraoctylammonium nitrate

- Tetrabutylammonium perchlorate

Uniqueness

Tetradodecylammonium nitrate is unique due to its long alkyl chains, which enhance its solubility in organic solvents and its ability to form stable ion pairs. This makes it particularly useful in applications requiring high selectivity and sensitivity, such as ion-selective electrodes .

生物活性

Tetradodecylammonium nitrate (TDDAN) is a quaternary ammonium compound that has garnered attention for its potential applications in various fields, particularly in environmental monitoring and sensor technology. This article explores the biological activity of TDDAN, emphasizing its role in nitrate detection, interactions with biological systems, and implications for environmental applications.

Chemical Structure and Properties

TDDAN is characterized by a tetradecyl chain attached to a quaternary ammonium group, which imparts unique physicochemical properties. The compound is soluble in organic solvents and exhibits surfactant properties, making it useful in various applications, including as an ionophore in ion-selective electrodes.

Ion-Selective Electrode Applications

One of the prominent uses of TDDAN is in the development of ion-selective electrodes (ISEs) for nitrate detection. Research indicates that TDDAN enhances the selectivity and sensitivity of ISEs towards nitrate ions. For example, a study demonstrated that ISEs incorporating TDDAN exhibited a Nernstian response with a slope of approximately 56 mV/pNO3 over a concentration range from to M . This sensitivity is crucial for real-time monitoring of nitrate levels in soil and water, facilitating environmental assessments.

Case Studies on Environmental Monitoring

- Soil Analysis : In agricultural contexts, TDDAN-based sensors have been employed to monitor nitrate levels in soil. A study using a fluoropolysiloxane (FPSX) matrix showed that TDDAN provided significant potentiometric shifts in response to varying nitrate concentrations, indicating its efficacy as an ionophore for soil analysis .

- Electrochemical Sensors : Another research highlighted the application of TDDAN in electrochemical sensors for detecting nitrates in situ. The sensors demonstrated high selectivity against interfering ions such as chloride and phosphate, which are commonly found in soil environments . This selectivity is vital for accurate measurements in complex matrices.

Biological Activity and Toxicity Assessments

While TDDAN shows promise in sensor applications, its biological activity also necessitates investigation into potential toxicity. Studies on thermal treatment processes involving TDDAN revealed that it could influence microbial activity in treated soils. For instance, microbiological assays indicated that samples treated with TDDAN maintained bactericidal activity, suggesting that while it can inhibit certain microbial functions, it may also have applications in bioremediation contexts .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Nitrate Detection | TDDAN enhances sensitivity and selectivity of ISEs for nitrate detection (56 mV/pNO3) |

| Soil Analysis | Effective potentiometric responses observed with TDDAN-based sensors in soil environments |

| Microbial Activity | Maintained bactericidal activity post-thermal treatment; potential use in bioremediation |

属性

IUPAC Name |

tetradodecylazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H100N.NO3/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;2-1(3)4/h5-48H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQMUYHFUYRUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H100N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213516 | |

| Record name | Tetradodecylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

753.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63893-35-6 | |

| Record name | Tetradodecylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63893-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradodecylammonium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063893356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradodecylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradodecylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADODECYLAMMONIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/801IIU6HOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Tetradodecylammonium nitrate suitable for nitrate ion-selective sensors?

A1: this compound (TDDA) exhibits high selectivity for nitrate ions. [, , , ] This characteristic makes it an ideal ionophore in nitrate ion-selective membranes used in sensors. For instance, studies have shown its effectiveness in both ion-selective electrodes (ISEs) and ion-selective field-effect transistors (ISFETs). [, , ] Notably, TDDA-based membranes demonstrated the ability to detect low nitrate concentrations in soil, reaching levels as low as 10-5 mole/L. [, ]

Q2: Are there alternative compounds to TDDA for nitrate sensing, and how do they compare?

A2: Yes, Methyltridodecylammonium chloride (MTDA) is another compound explored for nitrate sensing. [, ] While both TDDA and MTDA are viable options for nitrate-selective membranes, their performance differs. MTDA-based membranes demonstrate a better response to nitrates at low concentrations. [] Conversely, TDDA-based membranes exhibit superior selectivity specifically for nitrate ions. [, ] The choice between TDDA and MTDA depends on the specific application and the desired balance between sensitivity and selectivity.

Q3: Beyond ion-selective sensors, what other applications utilize this compound?

A3: this compound is a key component in thermoelectric liquid research. [, ] Due to its ability to form electrolytes with high Seebeck coefficients, TDDA is studied for its potential in energy conversion applications. For example, mixtures of TDDA with 1-octanol have shown promising thermoelectric properties. [, ] Researchers are particularly interested in understanding how the concentration of TDDA influences the thermal properties of these electrolytes. []

Q4: How does the structure of this compound contribute to its high Seebeck coefficient in nonaqueous electrolytes?

A4: While the exact mechanism is still under investigation, studies suggest that the structure of Tetradodecylammonium ions significantly impacts the Seebeck coefficient in nonaqueous electrolytes. [] Particularly when dissolved in alcohols like 1-octanol or 1-dodecanol, TDDA exhibits remarkably high Seebeck coefficients, reaching up to 7 mV/K at 0.1 M concentration. [] This phenomenon is attributed to the potential kosmotropic or "structure-making" effects of tetraalkylammonium ions on the structure of alcohols. [] Further research is necessary to fully elucidate these interactions.

Q5: Are there any long-term stability concerns regarding the use of this compound in sensor applications?

A5: Stability is a crucial factor for sensor reliability. Research indicates that polypyrrole (PPy) film electrodes doped with TDDA and plasticized with dibutylphthalate (DBP) demonstrate a lifespan exceeding six months. [] These findings suggest the potential for long-term stability of TDDA in sensor applications, at least within specific formulations and operating conditions. Further research focusing on long-term stability under various environmental conditions will be beneficial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。